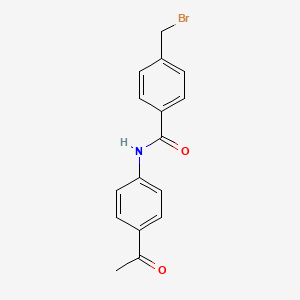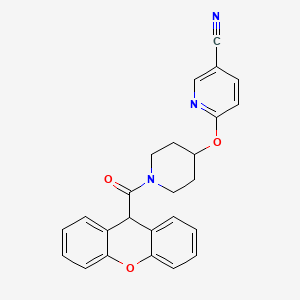
6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is related to the compound 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE, which has a molecular formula of C24H22N2O2 .
Synthesis Analysis
The synthesis of compounds similar to 6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves various synthetic strategies. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of related compounds like 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has been analyzed and confirmed by 1H and 13C NMR and mass spectra . The molecular formula of this compound is C24H22N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to 6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile are complex and involve multiple steps. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves reactions with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .科学的研究の応用
Oxidative Stress Modulation
Xanthone derivatives, including the compound , have been studied for their potential to counteract oxidative stress. This is particularly relevant in inflamed human macrophages where oxidative stress can lead to cellular damage. The modulation of the Nrf2 pathway, a key regulator of antioxidant response, is one of the mechanisms by which these compounds exert their protective effects .
Anti-inflammatory Applications
The anti-inflammatory properties of xanthone derivatives make them candidates for the development of new anti-inflammatory drugs. Their ability to modulate inflammatory pathways in various cell types, including macrophages, has been demonstrated, which could be beneficial in treating chronic inflammatory diseases .
Antitubercular Activity
Some xanthone derivatives have shown promise as potent anti-tubercular agents. By designing and synthesizing specific derivatives, researchers have been able to evaluate their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory concentrations .
Anticancer Potential
The structural framework of xanthones allows for a variety of biological activities, including anticancer properties. The compound could be part of a library of derivatives synthesized for the purpose of screening for potential anticancer activities .
Neuroprotective Effects
Xanthone derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound’s ability to interact with various biological targets could make it a valuable tool in this field .
Antioxidant Effects
The antioxidant effects of xanthones are well-documented. These compounds can scavenge free radicals and protect cells from oxidative damage, which is a common pathway in many diseases .
Enzyme Inhibition
Xanthone derivatives have been explored for their ability to inhibit enzymes that are involved in disease processes. For example, α-glucosidase inhibition is one area where these compounds could have therapeutic applications, particularly in diabetes management .
Synthetic Methodology Development
The synthesis of xanthone derivatives, including the compound , provides a platform for developing new synthetic methodologies. This not only advances the field of organic chemistry but also opens up possibilities for creating novel compounds with enhanced biological activities .
特性
IUPAC Name |
6-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c26-15-17-9-10-23(27-16-17)30-18-11-13-28(14-12-18)25(29)24-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)24/h1-10,16,18,24H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOADZQQDZWPMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2850549.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2850550.png)
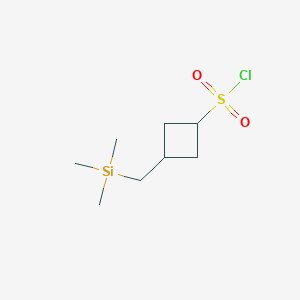
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)
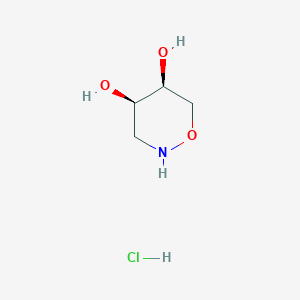
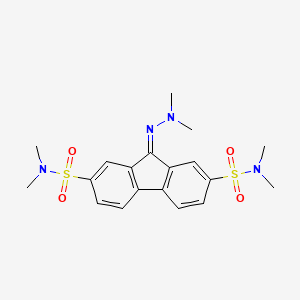
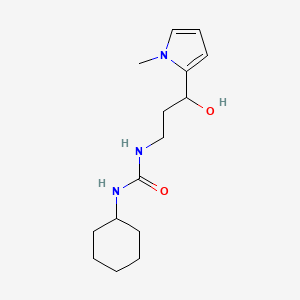
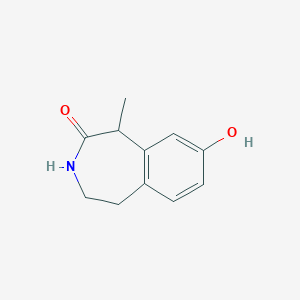
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2850559.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)
![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)
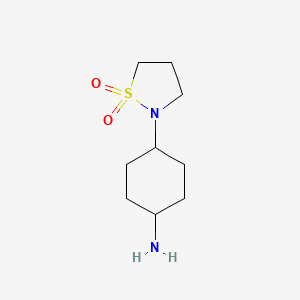
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)
